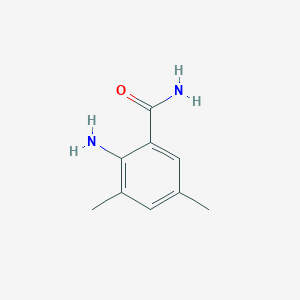

2-Amino-3,5-dimethylbenzamide

Description

BenchChem offers high-quality 2-Amino-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56934-54-4 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-amino-3,5-dimethylbenzamide |

InChI |

InChI=1S/C9H12N2O/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12) |

InChI Key |

LFYFCGYXRRLQMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)N)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Energetic Landscape: A Technical Guide to the Thermodynamic Properties of Substituted Benzamide Derivatives

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Thermodynamic Properties of Substituted Benzamide Derivatives.

Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Understanding their thermodynamic properties is paramount for optimizing drug design, predicting in vivo behavior, and ensuring the development of safe and effective pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the key thermodynamic parameters governing the behavior of substituted benzamide derivatives, the state-of-the-art experimental techniques used for their characterization, and the critical interplay between chemical structure and thermodynamic profile.

The Significance of Thermodynamic Properties in Drug Discovery

The journey of a drug molecule from a promising lead compound to a clinical candidate is intrinsically linked to its thermodynamic properties. These properties govern fundamental processes such as solubility, stability, and, most critically, the binding affinity and selectivity towards its biological target. A thorough thermodynamic characterization provides invaluable insights into the forces driving molecular recognition, enabling a more rational and efficient drug design process.

For substituted benzamides, the nature and position of substituents on the aromatic ring and the amide group can dramatically alter their thermodynamic signature. This guide will delve into the key thermodynamic parameters and their implications for drug development.

Key Thermodynamic Parameters and Their Measurement

A complete thermodynamic profile of a substituted benzamide derivative involves the determination of several key parameters. These parameters provide a quantitative measure of the energetic changes associated with various physicochemical and biological processes.

Solubility and Dissolution Thermodynamics

A drug's therapeutic efficacy is often dictated by its ability to dissolve in physiological fluids. The thermodynamics of solubility provide a fundamental understanding of this process.

The dissolution of a solid compound in a solvent is governed by the change in Gibbs free energy (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. An endothermic and non-spontaneous dissolution process is a common characteristic of benzamide dissolution.[1]

Table 1: Key Thermodynamic Parameters for Solubility

| Parameter | Symbol | Description | Significance in Drug Development |

| Gibbs Free Energy of Solution | ΔG_sol | The overall energy change during dissolution, determining spontaneity. | Predicts the extent of dissolution and bioavailability. |

| Enthalpy of Solution | ΔH_sol | The heat absorbed or released during dissolution. | Indicates whether the dissolution process is endothermic or exothermic. |

| Entropy of Solution | ΔS_sol | The change in disorder of the system upon dissolution. | Reflects the increase in randomness as the crystal lattice breaks down. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic solubility of a compound.[2]

-

Preparation of Saturated Solution: An excess amount of the substituted benzamide is added to a known volume of a relevant solvent (e.g., water, buffer, or organic solvent) in a sealed container.[2]

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[2]

-

Concentration Analysis: The concentration of the dissolved benzamide derivative in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Solid-State Thermodynamics: Melting and Fusion

The solid-state properties of a drug substance are critical for its formulation and stability. Differential Scanning Calorimetry (DSC) is a powerful technique to investigate these properties.[3][4][5][6]

DSC measures the heat flow into or out of a sample as a function of temperature or time.[3][6] This allows for the determination of key thermal events such as melting point, enthalpy of fusion (ΔH_fus), and glass transitions.[3] The enthalpy of fusion represents the energy required to break the crystal lattice and transition from a solid to a liquid state.

Table 2: Solid-State Thermodynamic Parameters from DSC

| Parameter | Symbol | Description | Significance in Drug Development |

| Melting Temperature | T_m | The temperature at which a solid transitions to a liquid. | An indicator of purity and crystal lattice stability. |

| Enthalpy of Fusion | ΔH_fus | The heat absorbed during melting. | Reflects the strength of the intermolecular forces in the crystal. |

| Glass Transition Temperature | T_g | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Important for the stability of amorphous drug formulations. |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed amount of the substituted benzamide is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak area of thermal events, from which T_m and ΔH_fus can be calculated.

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

Structure-Thermodynamic Property Relationships

The true power of thermodynamic analysis lies in its ability to elucidate the relationship between the chemical structure of a substituted benzamide and its thermodynamic properties. By systematically varying substituents, researchers can gain deep insights into the molecular forces driving biological activity.

The Influence of Substituents on Binding Thermodynamics

The electronic and steric properties of substituents on the benzamide scaffold can have a profound impact on binding affinity and the underlying enthalpic and entropic contributions. For example, the electron-donating or-withdrawing character of a substituent at the para position can significantly influence the binding potency. [7][8]More polar p-substituted benzamidines tend to be less potent inhibitors, potentially due to a bulk solvation effect where more polar inhibitors are better stabilized in water. [7][8]

Enthalpy-Entropy Compensation: A Key Consideration in Lead Optimization

A common phenomenon observed in ligand binding studies is enthalpy-entropy compensation. [9][10][11]This occurs when a favorable change in enthalpy (e.g., through the formation of a new hydrogen bond) is offset by an unfavorable change in entropy (e.g., due to restricted conformational freedom), resulting in little or no net gain in binding affinity. [9][11]Understanding and navigating this compensation is a major challenge in lead optimization. [9]In some cases, a linear relationship between enthalpy and entropy changes is observed for a series of related ligands binding to the same target. [10]

Caption: The principle of enthalpy-entropy compensation in ligand design.

Computational Approaches to Thermodynamic Profiling

Alongside experimental techniques, computational methods play an increasingly important role in predicting the thermodynamic properties of substituted benzamide derivatives. High-level quantum-chemical methods can be used to calculate gas-phase enthalpies of formation, providing a means for mutual validation with experimental data. [12][13]Furthermore, computational tools can be employed to predict solubility and to model protein-ligand interactions, aiding in the prioritization of compounds for synthesis and experimental testing. [14]

Conclusion

A comprehensive understanding of the thermodynamic properties of substituted benzamide derivatives is indispensable for modern drug discovery and development. By employing a suite of experimental techniques, particularly Isothermal Titration Calorimetry and Differential Scanning Calorimetry, researchers can obtain a detailed thermodynamic signature for their compounds of interest. This information, when integrated with an understanding of structure-thermodynamic property relationships and complemented by computational approaches, provides a powerful framework for the rational design of novel therapeutics with optimized efficacy and safety profiles. This guide has outlined the core principles, experimental methodologies, and key considerations for navigating the intricate thermodynamic landscape of this important class of molecules.

References

-

Mares-Guia, M., et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. PubMed. [Link]

-

Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design. PMC. [Link]

-

Iruela, G., et al. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. MDPI. [Link]

-

Mares-Guia, M., et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. PubMed. [Link]

-

Verevkin, S. P., et al. (2016). Benchmark Thermodynamic Properties of Methyl- and Methoxybenzamides: Comprehensive Experimental and Theoretical Study. ACS Publications. [Link]

-

Chodera, J. D., & Mobley, D. L. (2013). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Chodera lab. [Link]

-

(n.d.). Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins. SpringerLink. [Link]

-

Verevkin, S. P., et al. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit?. PubMed. [Link]

-

(2011). Isothermal titration calorimetry and thermal shift assay in drug design. Nature. [Link]

-

Wang, Y., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. [Link]

-

Verevkin, S. P., et al. (2016). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. ResearchGate. [Link]

-

Ahlner, A., et al. (2021). Entropy–Entropy Compensation between the Protein, Ligand, and Solvent Degrees of Freedom Fine-Tunes Affinity in Ligand Binding to Galectin-3C. ACS Publications. [Link]

-

Demarse, N., & Scholl, C. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

-

Serohijos, A. W. R., & Shakhnovich, E. I. (2014). Entropy–enthalpy transduction caused by conformational shifts can obscure the forces driving protein–ligand binding. PNAS. [Link]

-

(n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL. [Link]

-

(n.d.). Differential Scanning Calorimeter. Shared Materials Instrumentation Facility. [Link]

-

Verevkin, S. P., et al. (n.d.). Nearest and Non Nearest Neighbor Interactions Between Substituents in the Benzene Ring. Experimental and Theoretical Study of Functionally Substituted Benzamides. ResearchGate. [Link]

-

(2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

-

(n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

-

(2024). How to Assess Binding in Drug Discovery. TA Instruments. [Link]

-

Shishkina, A. V., et al. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and. Semantic Scholar. [Link]

-

Bruni, G., et al. (n.d.). Probenecid and benzamide: DSC applied to the study of an “impossible” pharmaceutical system. ResearchGate. [Link]

-

(n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Inter-university institute of Myology. [Link]

-

Jurkowska, E., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. [Link]

-

(n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

-

Mosebi, S. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]

-

(2024). Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. Veterinaria. [Link]

-

(n.d.). Thermodynamic evaluation and modeling of proton and water exchange associated with benzamidine and berenil binding to ß-trypsin. ResearchGate. [Link]

-

(n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

-

(n.d.). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. CORA. [Link]

-

(n.d.). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. ResearchGate. [Link]

-

(2011). Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design. IntechOpen. [Link]

-

West, G. M., & Tang, L. (2014). Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method. PMC. [Link]

-

(n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. LinkedIn. [Link]

-

Al-Masri, M. S., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

-

(n.d.). Influence of ionization and position of substituents on the solubility, solvation and transfer processes: A thermodynamic study of hydroxybenzamide and acetamidobenzoic acid isomers. ResearchGate. [Link]

-

(n.d.). DSC melting curves of co-crystal, benzamide and salicylic acid. ResearchGate. [Link]

-

(n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

-

(n.d.). Sub-nL thin-film differential scanning calorimetry chip for rapid thermal analysis of liquid samples. RSC Publishing. [Link]

-

(n.d.). The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences. [Link]

-

Krygowski, T. M., et al. (2004). Relation between the Substituent Effect and Aromaticity. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions [mdpi.com]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthetic Strategies Utilizing 2-Amino-3,5-Dimethylbenzamide: A Privileged Scaffold in Heterocyclic Chemistry

Executive Summary

In the realm of modern organic synthesis and drug discovery, anthranilamide derivatives serve as foundational building blocks for a vast array of nitrogenous heterocycles. Among these, 2-Amino-3,5-dimethylbenzamide (CAS 56934-54-4) occupies a unique chemical space. The strategic placement of two electron-donating methyl groups at the 3- and 5-positions of the aromatic ring fundamentally alters the electronic and steric landscape of the molecule compared to unsubstituted anthranilamide.

As a Senior Application Scientist, I have designed this technical whitepaper to guide researchers through the nuanced reactivity, structural implications, and optimized synthetic workflows of 2-Amino-3,5-dimethylbenzamide. This guide bypasses elementary descriptions, focusing instead on the causality behind experimental choices and providing self-validating protocols for the construction of highly substituted quinazolin-4(3H)-ones—a privileged pharmacophore in antimalarial, anti-inflammatory, and anticancer therapeutics[1][2].

Chemical Profile & Reactivity Dynamics

Structure-Activity Relationship (SAR) Potential

The biological efficacy of quinazolinones is heavily dictated by their substitution patterns[1]. Utilizing 2-Amino-3,5-dimethylbenzamide as a precursor yields 6,8-dimethylquinazolin-4(3H)-ones .

-

Lipophilicity & Membrane Permeability: The 6,8-dimethyl substitution significantly increases the calculated partition coefficient (cLogP) of the resulting heterocycle. This is a critical design choice when targeting central nervous system (CNS) receptors or intracellular kinases, where enhanced lipid solubility drives blood-brain barrier (BBB) penetration.

-

Steric Shielding: The methyl group at the 8-position (derived from the 3-position of the benzamide) provides steric shielding to the adjacent N1 nitrogen of the quinazolinone core, potentially protecting it from rapid metabolic N-oxidation by cytochrome P450 enzymes.

Electronic and Steric Causality in Synthesis

The synthesis of quinazolinones from anthranilamides is a bi-nucleophilic process. The ortho-amino group acts as the primary nucleophile, attacking an electrophilic carbonyl (aldehyde, ketone, or orthoester), followed by intramolecular cyclization via the carboxamide nitrogen[3].

The 3,5-Dimethyl Effect:

-

Electronic Enrichment: The +I (inductive) and +M (mesomeric) effects of the methyl groups enrich the electron density of the aromatic ring. This dramatically increases the nucleophilicity of the primary amine, accelerating the initial Schiff base (imine) formation.

-

Steric Hindrance: Conversely, the 3-methyl group introduces steric bulk directly adjacent to the reacting amino group. To overcome this activation energy barrier, synthetic routes must employ optimized acid catalysis (e.g., p-Toluenesulfonic acid) or elevated thermal conditions (microwave irradiation) to ensure complete conversion without stalling at the uncyclized intermediate[4].

Mechanistic Pathways & Workflow Selection

The transformation of 2-Amino-3,5-dimethylbenzamide into a fully aromatized quinazolin-4(3H)-one generally proceeds through a 2,3-dihydroquinazolin-4(1H)-one intermediate, which requires subsequent oxidative dehydrogenation[4][5].

Caption: Mechanistic pathway of oxidative cyclocondensation from 2-Amino-3,5-dimethylbenzamide.

Workflow Decision Matrix

Selecting the correct oxidative system is paramount. Traditional methods utilized harsh oxidants like KMnO4 or DDQ, which complicate purification and generate toxic waste[3][5]. Modern workflows prioritize green chemistry and atom economy.

Caption: Decision matrix for selecting the optimal synthetic route based on electrophile and green metrics.

Quantitative Data Presentation

The following table synthesizes the performance of various catalytic and oxidative systems when reacting substituted anthranilamides with aldehydes.

| Catalytic/Oxidative System | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Green Chemistry Metric | Causality for Selection |

| p-TsOH / PIDA [4] | THF | 25 - 60 | 2 - 4 | 85 - 92 | Moderate (Iodine waste) | PIDA acts as a hypervalent iodine oxidant, cleanly removing 2H under mild conditions without transition metals. |

| Wet DMSO / Air [6] | DMSO/H₂O | 110 | 12 - 24 | 80 - 89 | Excellent (Metal-free) | DMSO acts as both solvent and oxidation participant; water facilitates proton transfer. Air is the terminal oxidant. |

| FeCl₃·6H₂O [3] | Water | 100 | 4 - 6 | 75 - 85 | High (Aqueous, Earth-abundant) | Lewis acid activation of the aldehyde combined with mild oxidative potential of Fe(III). |

| Transition Metal (Ir/Ru) [3] | Toluene | 110 - 120 | 10 - 12 | >90 | Low (Precious metals) | High atom economy (only water as byproduct), ideal for complex, unreactive unsaturated aldehydes. |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints (e.g., specific TLC visualizations or precipitation behaviors) that confirm the success of the reaction without immediately requiring NMR validation.

Protocol A: Metal-Free Aerobic Oxidation in Wet DMSO

Adapted from the environmentally benign protocols for quinazolinone synthesis[6].

Rationale: This protocol is ideal for synthesizing 6,8-dimethylquinazolinones without the risk of heavy metal contamination, which is critical for downstream biological assays.

-

Preparation: In a 25 mL round-bottom flask open to the air, add 2-Amino-3,5-dimethylbenzamide (1.0 mmol) and the desired aryl/alkyl aldehyde (1.2 mmol).

-

Solvent Addition: Add 3.0 mL of Dimethyl Sulfoxide (DMSO) followed by 0.3 mL of deionized water (wet DMSO system).

-

Causality: The addition of 10% water is critical. It acts as a proton shuttle during the tautomerization of the Schiff base to the cyclized intermediate, significantly accelerating the reaction rate.

-

-

Thermal Activation: Heat the mixture to 110 °C under vigorous stirring for 12 hours.

-

Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly fluorescent 2-Amino-3,5-dimethylbenzamide spot under 254 nm UV light indicates complete cyclization. The oxidized quinazolinone product will appear as a distinct, lower Rf spot with a different UV absorption profile.

-

Isolation: Cool the reaction mixture to room temperature. Slowly add 15 mL of ice-cold water. The 6,8-dimethylquinazolin-4(3H)-one derivative will precipitate out of the aqueous DMSO mixture due to its high lipophilicity.

-

Purification: Filter the precipitate under a vacuum, wash with cold water (3 x 5 mL) and cold ethanol (2 mL), and dry under a vacuum to afford the analytically pure product.

Protocol B: p-TsOH Catalyzed / PIDA Mediated One-Pot Synthesis

Adapted from the hypervalent iodine-mediated dehydrogenation methodology[4][5].

Rationale: When dealing with sterically hindered or electronically deactivated aldehydes, the wet DMSO method may stall. This protocol utilizes p-TsOH for aggressive imine formation and Phenyliodine diacetate (PIDA) for rapid, mild oxidation.

-

Cyclocondensation: In a dry flask, dissolve 2-Amino-3,5-dimethylbenzamide (1.0 mmol) and the aldehyde (1.0 mmol) in 5.0 mL of anhydrous THF. Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 10 mol%).

-

Intermediate Formation: Stir at room temperature for 2 hours.

-

Causality: The p-TsOH protonates the aldehyde, overcoming the steric hindrance of the 3-methyl group on the benzamide, forcing the formation of the 2,3-dihydroquinazolin-4(1H)-one intermediate.

-

-

Oxidative Dehydrogenation: Add PIDA (1.2 mmol) directly to the reaction mixture in one portion. Stir for an additional 2 hours at room temperature.

-

Causality: PIDA acts as a two-electron oxidant. It reacts with the dihydro-intermediate, facilitating the elimination of two protons and yielding the fully aromatized, thermodynamically stable quinazolinone.

-

-

Self-Validation Checkpoint (Workup): Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the p-TsOH and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine. The byproduct of PIDA is iodobenzene, which is highly soluble in organic solvents but can be easily separated from the polar quinazolinone via column chromatography (Silica gel, gradient elution from Hexane to EtOAc).

References

-

Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application IntechOpen[Link]

-

Synthesis of quinazolinones from anthranilamides and aldehydes via metal-free aerobic oxidation in DMSO Tetrahedron Letters (Korea University Pure)[Link]

-

Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine National Institutes of Health (PMC)[Link]

- A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde (Patent CN107778256B)

Sources

- 1. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 2. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde - Google Patents [patents.google.com]

- 4. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

Steric Hindrance Effects in 3,5-Dimethyl Substituted Benzamides: Conformational Dynamics, Synthetic Reactivity, and Pharmacological Design

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry and organic synthesis. While ortho-substituted benzamides are classically known for their restricted rotation around the C(aryl)–C(amide) bond due to direct spatial clashing, the meta-substitution pattern—specifically the 3,5-dimethylbenzamide motif—presents a unique paradigm of steric hindrance. Rather than merely restricting ground-state bond rotation, 3,5-dimethyl groups exert profound electrosteric effects that dictate receptor pocket selectivity, enhance metabolic shielding, and impose severe steric strain during transition-metal-catalyzed C-H functionalization.

This whitepaper provides an in-depth technical analysis of these effects, offering researchers actionable insights into the causality of 3,5-dimethyl steric bulk, supported by self-validating experimental protocols.

Mechanistic Impacts of 3,5-Dimethyl Steric Bulk

The addition of methyl groups at the 3 and 5 positions of the benzamide core fundamentally alters the molecule's spatial footprint. This structural modification branches into three distinct functional consequences:

Caption: Logical branching of steric hindrance effects in 3,5-dimethylbenzamides.

Pharmacological Selectivity: The "CAP" Effect

In rational drug design, the 3,5-dimethylbenzamide moiety is frequently employed as a conformationally bulky "CAP" group. The causality behind its effectiveness lies in its spatial volume, which prevents promiscuous binding to narrow active sites while perfectly complementing wider hydrophobic pockets.

A definitive example is LMK235 , a hybrid histone deacetylase (HDAC) inhibitor. The 3,5-dimethyl substituted phenyl ring acts as a hydrophobic CAP group that selectively matches the wider active site of Class IIa HDACs (HDAC4 and HDAC5)[1]. The pronounced steric hindrance of the 3,5-dimethyl groups physically prevents the molecule from fully entering the narrower active sites of Class I HDACs, thereby reducing off-target toxicity and making it a highly selective pharmacological tool[1].

Metabolic Shielding

The meta-methyl groups provide a "steric shield" around the aromatic core. By increasing the steric bulk at the 3 and 5 positions, the molecule physically blocks cytochrome P450 enzymes from accessing the aromatic ring for oxidative metabolism. This shielding effect significantly enhances the metabolic stability and half-life of pyrazole-benzamide derivatives in vivo[2].

Synthetic Reactivity: The Migratory Insertion Barrier

The steric hindrance of 3,5-dimethylbenzamides is a significant synthetic liability during transition-metal-catalyzed C-H functionalization. In Cp*Co(III)-catalyzed directed C-H allylation, the benzamide directing group coordinates to the metal to activate the ortho-C-H bond (C2 or C6). However, when methyl groups occupy the 3 and 5 positions, the activated C2 position becomes sandwiched between the amide directing group and the C3 methyl group. This creates immense steric strain during the subsequent migratory insertion step of the allyl moiety, raising the activation energy barrier to a point where the reaction is completely prevented[3].

Quantitative Data Summary

The table below summarizes the measurable impacts of 3,5-dimethyl steric hindrance across different chemical and biological systems.

| Parameter | System / Molecule | Value / Observation | Ref |

| Target Selectivity | LMK235 (3,5-dimethyl CAP) | High specificity for HDAC4/5 (Class IIa) over Class I. | [1] |

| Synthetic Yield | 3,5-dimethylbenzamide + Cp*Co(III) | 0% (Reaction completely prevented by transition-state steric strain). | [3] |

| Rotational Barrier ( ΔG‡ ) | Sterically Hindered Benzamides | ~12–18 kcal/mol (Highly dependent on specific ortho/meta bulk). | [4] |

Experimental Workflows & Self-Validating Protocols

To rigorously study these steric effects, researchers must employ precise analytical and synthetic methodologies.

Determination of Rotational Barriers via VT-NMR

Understanding the conformational dynamics of hindered benzamides requires quantifying the rotational barriers of the C(aryl)–C(amide) bond using Variable-Temperature NMR (VT-NMR) and validating the results via Density Functional Theory (DFT)[4].

Caption: Self-validating workflow for determining rotational barriers via VT-NMR and DFT.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 15 mg of the 3,5-dimethylbenzamide derivative in 0.5 mL of DMSO- d6 .

-

Validation Check: Ensure complete dissolution via sonication to prevent line broadening artifacts in the NMR spectra.

-

-

Probe Calibration: Calibrate the NMR probe temperature using a 100% ethylene glycol standard for high-temperature measurements.

-

Validation Check: Plot the actual vs. set temperature to correct for thermal gradients within the instrument.

-

-

Data Acquisition: Acquire 1 H NMR spectra at 5 K increments. Identify the signals corresponding to the exchanging conformers (e.g., N-alkyl protons). Record the peak separation ( Δν ) in Hz at the slow-exchange limit (lowest temperature).

-

Coalescence Determination: Continue heating until the distinct peaks merge into a single broad peak. Record this exact temperature as the coalescence temperature ( Tc ).

-

Thermodynamic Calculation: Calculate the activation free energy ( ΔG‡ ) using the Eyring equation:

ΔG‡=4.58×Tc×(10.32+log(Tc/Δν))-

Validation Check: Cross-reference the experimental ΔG‡ with DFT-calculated barriers (e.g., optimized at the M06-2X/6-311++G** level of theory) to ensure the observed coalescence is due to bond rotation and not intermolecular aggregation[4].

-

Synthesis of 3,5-Dimethylbenzamides (Schotten-Baumann Approach)

The synthesis of these hindered amides requires conditions that can overcome the electrosteric bulk of the meta-methyl groups when coupling with bulky secondary amines.

Step-by-Step Protocol:

-

Acyl Chloride Generation: React 3,5-dimethylbenzoic acid (1.0 eq) with thionyl chloride (2.0 eq) in anhydrous DCM with a catalytic amount of DMF (1 drop). Stir at reflux for 2 hours.

-

Validation Check: Quench a 10 μ L aliquot in methanol and analyze via TLC/LC-MS to confirm complete conversion to the methyl ester (a reliable proxy for acyl chloride formation).

-

-

Amidation: Concentrate the mixture in vacuo to remove excess SOCl 2 . Redissolve the crude acyl chloride in dry DCM and add dropwise to a solution of the desired amine (1.2 eq) and triethylamine (2.0 eq) at 0 °C.

-

Steric Overcoming: Due to the combined steric bulk of the 3,5-dimethyl groups and the incoming amine, allow the reaction to warm to room temperature and stir for an extended period (12–16 hours) to ensure quantitative conversion.

-

Workup and Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3 , and brine. Dry over MgSO 4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

-

Validation Check: The 1 H NMR spectrum must show the characteristic meta-aromatic protons at ~7.4 ppm (2H, s) and the 3,5-dimethyl protons at ~2.3 ppm (6H, s), confirming the integrity of the hindered scaffold.

-

References[1] Selective class IIa HDAC inhibitors: myth or reality - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmy8cVVL4uE97YcDe4s_xCUiRkNzouXZf4UUAYaWmhQPKQGuiLiA7eN6lOPqiE4bzUULbMgLJM8fGApXWDxAwYL3mO4nj_1GrOGB4HywP4STxXqvijQpN9WAM0I5Dg320E1XTbKIIiOEa6Q1eo[4] Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnJd6oCuqUy7aceDAPqoG0TVJggBtc5xBz_jTZEWExbcvvSZTFDHtnZS-c0WlKwENT6WTCVT3tCNX9u3HpLYoiHxZT0fiXbrtV5zwiKeEkiNXruHnt8CJrZyZIRMdOXxtbEA==[2] N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H ... - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEOuUepvPCYNkCgOvSzIXH2tMN-C6OtWJtKmGDEBhj9Om-137kkru7hpR6U7HV9bx1jLcZeSnRRq0eYjTB5fx176AU-OKutyUTqcDBzWPYeqsLZ0bgiEBbUkyj3dAMx4HihPnF3b94Jw==[3] (PDF) Directed C−H Allylation of Aromatic Carboxamides with Allyl Aryl Ethers under Cp*Co(III)‐Catalysis - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUw2iu-aouB5qs4nHx61sz2lYu8k95xedE9afqFmiTvRNjlcFbyhhZMXefBf_QgALHSPrHsKMm-Ui4l47Ry2JZV5EfLD2VRk_4qdImOKMlfTNLoqQMRI_xKhZOnhTzdcorxB4tDMoR5-ljW8EODzWIceBM0lKuCmbsf57fjLmKMuO87Nu0e8-dF-FEykufej_FhRIAF5vMR8D6zuiD90oSuZxdi3CBhh7P2IQMe83swygwhNTCJtx5Yk5X6QJFIzRBXOdnzksUEFiBc4crUg==

Sources

Epigenetic Modulation and Polypharmacology: A Technical Guide to 2-Amino-3,5-dimethylbenzamide Scaffolds

Executive Summary

The benzamide functional group has long been established as a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for a vast array of therapeutic agents[1]. Within this diverse chemical space, the 2-amino-3,5-dimethylbenzamide scaffold represents a highly specialized pharmacophore. By introducing precise steric bulk and hydrophobic properties to the classical ortho-aminobenzamide core, researchers have unlocked potent biological activities—most notably as Class I Histone Deacetylase (HDAC) inhibitors and as versatile anchors for dual-targeting polypharmacological agents[2].

This technical whitepaper provides an in-depth analysis of the mechanistic causality, quantitative structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate 2-amino-3,5-dimethylbenzamide derivatives in drug discovery.

Mechanistic Grounding: The Epigenetic Axis

The primary biological activity of the 2-aminobenzamide scaffold is the epigenetic regulation of gene expression via HDAC inhibition[1]. HDAC inhibitors fundamentally rely on a tripartite pharmacophore: a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG)[3].

The Causality of the 3,5-Dimethyl Substitution

The ortho-amino group and the amide carbonyl of the benzamide core act as a bidentate ligand, chelating the catalytic Zn²⁺ ion located at the bottom of the HDAC active site[3]. However, the active sites across Class I HDACs (HDAC1, 2, 3, and 8) are not structurally identical.

HDAC1 and HDAC2 possess a distinct 14 Å internal hydrophobic cavity—often referred to as the "foot pocket"—adjacent to the zinc-binding site[2]. The introduction of methyl groups at the 3 and 5 positions of the benzamide ring provides the exact steric bulk and hydrophobicity required to favorably occupy this pocket. Causality: This structural modification drives profound isoform selectivity. The 3,5-dimethyl motif sterically clashes with the narrower active site of HDAC3 while perfectly anchoring into HDAC1/2, thereby shifting the compound from a pan-HDAC inhibitor to a highly selective HDAC1/2 epigenetic modifier[2].

Pharmacophore model of 3,5-dimethylbenzamide scaffolds in HDAC1/2 inhibition.

Polypharmacology: Dual-Targeting Strategies

Modern oncology and neuropharmacology are increasingly moving away from single-target therapies toward rational polypharmacology to prevent drug resistance[4]. The 2-amino-3,5-dimethylbenzamide scaffold is highly amenable to this approach.

-

HDAC / BRD4 Dual Inhibition: By coupling the 2-aminobenzamide ZBG with bioisosteric subunits (such as 3,5-dimethylisoxazole or acetamide derivatives), researchers have successfully designed hybrid molecules that simultaneously inhibit HDAC1/2 and Bromodomain-containing protein 4 (BRD4)[2].

-

HDAC / A₂AAR Bifunctional Agents: The benzamide core has been linked to tri-substituted pyrimidine derivatives to create bifunctional tumor immunotherapeutic agents. These compounds act as antagonists at the A₂A adenosine receptor (A₂AAR) while simultaneously maintaining potent HDAC1 inhibition, effectively bridging epigenetic modulation with immune checkpoint blockade[4].

Quantitative Data & Structure-Activity Relationships

The following table summarizes the comparative inhibitory profiles of benzamide scaffolds, highlighting the quantitative impact of the 3,5-dimethyl substitution and dual-targeting modifications.

| Scaffold / Compound Feature | Primary Target(s) | HDAC1 Inhibition | HDAC2 Inhibition | HDAC3 Inhibition | Ref |

| Unsubstituted 2-Aminobenzamide | Pan-Class I HDAC | ~85% | ~80% | ~75% | [2] |

| 3,5-Dimethyl-substituted equivalents | HDAC1/2 (Selective) | 95% | 88% | 16% | [2] |

| Pyrimidine-Benzamide Hybrids | HDAC / A₂AAR | IC₅₀ < 10 nM | IC₅₀ < 15 nM | N/A | [4] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2-amino-3,5-dimethylbenzamide derivatives requires rigorous, self-validating assay designs that account for the unique kinetic properties of the scaffold.

Protocol 1: Fluorogenic In Vitro HDAC Selectivity Assay

Causality & Rationale: Benzamide-derived ZBGs notoriously exhibit slow, tight-binding kinetics due to the conformational changes required for the enzyme-inhibitor complex to reach thermodynamic equilibrium[5]. If the pre-incubation time is too short, the assay will artificially inflate the IC₅₀, leading to false-negative SAR data. By extending pre-incubation, we create a self-validating system that accurately reflects true binding affinity.

-

Reagent Preparation: Prepare recombinant human HDAC1, HDAC2, and HDAC3 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

-

Kinetic Equilibration (Critical Step): Dispense the 2-amino-3,5-dimethylbenzamide derivatives into a 384-well plate. Add the respective HDAC enzymes. Incubate for a mandatory 120 minutes at room temperature to ensure steady-state binding[5].

-

Reaction Initiation: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for 30 minutes at 37°C.

-

Termination & Detection: Add the developer solution (containing a trypsin-like protease and Trichostatin A to halt HDAC activity). The protease cleaves the AMC fluorophore only from deacetylated substrates. Measure fluorescence (Ex: 360 nm, Em: 460 nm).

Protocol 2: Cell-Based Target Engagement (Western Blot)

Causality & Rationale: In vitro potency does not guarantee cellular efficacy due to membrane permeability barriers. Because HDAC1/2 specifically deacetylate lysine residues on histone tails, quantifying the accumulation of acetylated Histone H3 (Ac-H3) directly confirms that the compound has successfully penetrated the cell, localized to the nucleus, and engaged its epigenetic target.

-

Cell Treatment: Seed HCT116 colon cancer cells at 1×106 cells/well. Treat with the benzamide derivative (0.1 µM to 10 µM) for 24 hours.

-

Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (to preserve acetylation states during lysis).

-

Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Acetyl-Histone H3 (Ac-H3) and total Histone H3 (loading control).

-

Validation: A dose-dependent increase in the Ac-H3 band explicitly validates intracellular target engagement.

Self-validating experimental workflow for benzamide-based epigenetic modifiers.

Broader Biological Activities

While epigenetic modulation remains the primary focus, the versatility of the benzamide scaffold extends into other therapeutic domains. High-purity benzamide derivatives have demonstrated broad-spectrum antimicrobial activity by targeting the bacterial cell division protein FtsZ, achieving sub-micromolar Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative strains[6]. Furthermore, specific benzamide derivatives function as antagonists of dopamine D2 and D3 receptors, modulating downstream signaling cascades involved in central nervous system disorders[1].

References

- Benchchem.The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. Source: benchchem.com.

- MDPI.Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Source: mdpi.com.

- MDPI.Design and Synthesis of Hybrid Compounds as Epigenetic Modifiers. Source: mdpi.com.

- PMC (NIH).Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest. Source: nih.gov.

- Benchchem.2-Aminobenzamide High-Purity Reagent For Research. Source: benchchem.com.

- RHHZ.Design and synthesis of tri-substituted pyrimidine derivatives as bifunctional tumor immunotherapeutic agents targeting both A₂A adenosine receptors and histone deacetylases. Source: rhhz.net.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. 2-Aminobenzamide High-Purity Reagent For Research [benchchem.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 6,8-Dimethylquinazolin-4(1H/3H)-ones via Coupling of 2-Amino-3,5-dimethylbenzamide with Aldehydes

Introduction & Scope

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in drug development, exhibiting a broad spectrum of biological activities, including potent anticancer and antileukemic properties[1]. The coupling of substituted 2-aminobenzamides with aldehydes is the most direct and atom-economical route to access these heterocycles. Specifically, utilizing 2-amino-3,5-dimethylbenzamide as the starting material yields 6,8-dimethyl-substituted quinazolinones. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to the reaction conditions, mechanistic causality, and optimized protocols for this specific transformation.

Mechanistic Rationale & Causality

Designing a robust protocol requires a deep understanding of the reaction's causality. The synthesis proceeds via a cascade condensation-cyclization-oxidation sequence.

-

Substrate-Specific Electronic Effects: The methyl groups at positions 3 and 5 of the benzamide ring exert strong electron-donating inductive (+I) and hyperconjugative effects. This significantly enhances the nucleophilicity of the primary amine, accelerating the initial nucleophilic attack on the aldehyde carbonyl. Furthermore, the steric bulk of the C3-methyl group restricts rotation around the C–N bond, pre-organizing the adjacent amide moiety for a favorable trajectory during ring closure.

-

Imine Formation & Cyclization: The reaction is initiated by the condensation of the primary amine with the aldehyde to form a Schiff base (imine). Lewis acids (e.g., CeCl3) or Brønsted acids activate the carbonyl, facilitating dehydration[2]. The adjacent amide nitrogen then acts as an internal nucleophile, executing a 6-exo-trig cyclization to form the intermediate 6,8-dimethyl-2,3-dihydroquinazolin-4(1H)-one[3].

-

Oxidative Dehydrogenation: To achieve the fully aromatic 6,8-dimethylquinazolin-4(3H)-one, the dihydro-intermediate must undergo oxidative dehydrogenation. This can be driven by chemical oxidants (e.g., Iodine)[4] or via green aerobic oxidation using atmospheric oxygen in solvents like 1[1].

Mechanistic pathway for 6,8-dimethylquinazolinone synthesis from 2-amino-3,5-dimethylbenzamide.

Optimization of Reaction Conditions

The choice of catalyst, solvent, and oxidant dictates whether the reaction arrests at the dihydroquinazolinone stage or proceeds to full aromatization. Table 1 summarizes validated conditions for both pathways.

Table 1: Quantitative Comparison of Reaction Conditions

| Catalyst / Oxidant | Solvent | Temp (°C) | Time (h) | Target Scaffold | Yield (%) | Green Chemistry Profile |

| None (Air/O2) | DMSO | 100–120 | 4–8 | Quinazolin-4(3H)-one | 80–92 | Excellent (Metal-free, aerobic) |

| CeCl3 (5 mol%) / Air | Dimethyl Carbonate | 100 | 6–8 | Quinazolin-4(3H)-one | 82–90 | Very Good (Green solvent) |

| Iodine (10–20 mol%) | Ethanol | 80 (Reflux) | 2–5 | Quinazolin-4(3H)-one | 85–95 | Good (Benign solvent, mild oxidant) |

| p-TsOH (10 mol%) | EtOH / Water | 80 | 2–4 | 2,3-Dihydroquinazolinone | 88–96 | Excellent (Aqueous media, no oxidant) |

Validated Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow incorporates built-in analytical checkpoints, preventing the propagation of failed intermediates.

Step-by-step experimental workflow featuring built-in analytical validation checkpoints.

Protocol A: Metal-Free Aerobic Oxidative Coupling in DMSO

Objective: Synthesis of fully aromatic 6,8-dimethyl-2-substituted quinazolin-4(3H)-ones. Causality: DMSO acts as a highly polar solvent that stabilizes polar transition states during cyclization, while atmospheric oxygen serves as the terminal oxidant for dehydrogenation[1].

-

Assembly: In an open-air 50 mL round-bottom flask, combine 2-amino-3,5-dimethylbenzamide (1.0 mmol) and the desired aldehyde (1.1 mmol).

-

Solvation: Add 5.0 mL of anhydrous DMSO.

-

Heating: Stir the mixture at 100–120 °C. Maintain the flask open to the atmosphere to ensure continuous oxygen diffusion.

-

Validation Checkpoint 1 (Imine Formation): After 30 minutes, spot the reaction on a TLC plate (Hexane:EtOAc 7:3). A new spot with a higher Rf than the benzamide indicates successful Schiff base formation.

-

Validation Checkpoint 2 (Aromatization): Continue heating for 4–8 hours. Monitor the disappearance of the intermediate (dihydroquinazolinone) under UV 254 nm. The transition from a highly fluorescent intermediate to a dark, strongly UV-absorbing spot confirms full aromatization.

-

Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water.

-

Validation Checkpoint 3 (Precipitation): A solid precipitate should form immediately upon aqueous quenching. If an oil forms, induce crystallization by sonicating or adding a few drops of cold ethanol.

-

Purification: Filter the precipitate under vacuum, wash with cold water (3 × 10 mL), and recrystallize from hot ethanol.

Protocol B: Cerium(III)-Catalyzed Oxidative Cyclization

Objective: Green synthesis using a Lewis acid catalyst in an eco-friendly solvent. Causality: 2, coordinating with the imine nitrogen to form a highly electrophilic iminium ion. This dramatically lowers the activation energy for the intramolecular nucleophilic attack by the amide nitrogen[2].

-

Assembly: Combine 2-amino-3,5-dimethylbenzamide (1.0 mmol), aldehyde (1.0 mmol), and CeCl3 heptahydrate (5 mol%, 0.05 mmol).

-

Solvation: Add 3.0 mL of Dimethyl Carbonate (DMC).

-

Reaction: Stir at 100 °C under an air atmosphere for 8 hours.

-

Validation Checkpoint (Catalyst Efficacy): The reaction mixture will turn homogenous upon heating, followed by the gradual appearance of a suspension as the highly crystalline quinazolinone product forms.

-

Workup & Isolation: Evaporate the DMC under reduced pressure. Extract the residue with Ethyl Acetate (3 × 15 mL), wash with brine, dry over anhydrous Na2SO4, and purify via silica gel column chromatography.

Protocol C: Synthesis of 6,8-Dimethyl-2,3-dihydroquinazolin-4(1H)-ones

Objective: Arresting the reaction prior to oxidation to isolate the non-aromatized dihydro-scaffold. Causality: By excluding oxidants and using a3, the reaction stops precisely at the 6-exo-trig cyclization step[3].

-

Assembly: Mix 2-amino-3,5-dimethylbenzamide (1.0 mmol) and aldehyde (1.0 mmol) with a catalytic amount of p-TsOH (10 mol%).

-

Reaction: Stir in ethanol (5 mL) at 80 °C for 2–4 hours.

-

Validation Checkpoint (Absence of Oxidation): TLC will reveal a single major product spot. Under UV 365 nm, dihydroquinazolinones often exhibit characteristic fluorescence, distinguishing them from the non-fluorescent fully aromatic quinazolinones.

-

Isolation: Cool to room temperature. Filter the precipitated solid directly and recrystallize from an ethanol/water mixture.

References

-

Synthesis of quinazolinones Source: Organic Chemistry Portal URL:[Link]

-

Cerium(III)-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Aminobenzamide and Aldehydes in Dimethyl Carbonate Source: Taylor & Francis / Polycyclic Aromatic Compounds URL:[Link]

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents Source: PMC (National Institutes of Health) URL:[Link]

-

Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes Source: Science and Education Scientific Journal URL:[Link]

Sources

Synthesis of fluorescent dyes from 2-Amino-3,5-dimethylbenzamide precursors

Application Note: Synthesis and Photophysical Characterization of ESIPT-Active Quinazolinone Fluorophores from 2-Amino-3,5-dimethylbenzamide

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Technical Rationale

Introduction & Mechanistic Rationale

The development of advanced fluorescent probes is a critical vector in modern bioimaging and diagnostic drug development. Among small-molecule fluorophores, 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) derivatives are highly prized for their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) [1]. This photophysical phenomenon results in an exceptionally large Stokes shift, effectively eliminating self-quenching and background autofluorescence—key requirements for high-contrast biological imaging[2].

The Role of the Precursor: While unsubstituted 2-aminobenzamide yields baseline HPQ dyes, utilizing 2-Amino-3,5-dimethylbenzamide as the foundational building block introduces two electron-donating methyl groups at the 6 and 8 positions of the resulting quinazolinone core.

-

Causality of Substitution: These methyl groups inductively increase the electron density of the quinazolinone system. This modification raises the Highest Occupied Molecular Orbital (HOMO) energy level, thereby narrowing the HOMO-LUMO gap. The practical result is a bathochromic (red) shift in the emission spectrum and an enhanced quantum yield compared to the unsubstituted analogs, optimizing the dye for tissue penetration[2].

The ESIPT Mechanism: Upon UV excitation, the enol-form of the dye undergoes an ultrafast, barrierless proton transfer from the hydroxyl group to the adjacent quinazolinone nitrogen, generating an excited keto-tautomer. Emission occurs from this lower-energy keto state, followed by a reverse ground-state proton transfer (GSIPT) to regenerate the original enol form[1].

Fig 1. Four-level photocycle of the Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Design & Causality

Historically, the synthesis of functionalized quinazolinones required harsh conditions, expensive transition-metal catalysts, or multi-step protection/deprotection schemes[3][4]. To ensure scalability and environmental compliance, this protocol employs a metal-free oxidative condensation utilizing catalytic Iodine ( I2 ) in Dimethyl Sulfoxide (DMSO)[4][5].

-

Reaction Dynamics: Iodine acts as a mild Lewis acid, activating the carbonyl carbon of salicylaldehyde to facilitate nucleophilic attack by the primary amine of 2-amino-3,5-dimethylbenzamide. Following the initial cyclization to a dihydroquinazolinone intermediate, DMSO functions as a mild, Kornblum-type terminal oxidant. It drives the oxidative dehydrogenation required to aromatize the ring, thermodynamically locking the molecule into the highly stable, fluorescent quinazolinone framework[5].

-

Self-Validating Workup: The protocol incorporates a sodium thiosulfate ( Na2S2O3 ) quench. This is a self-validating system: the immediate visual transition of the reaction mixture from dark brown (active I2 ) to a pale suspension confirms the complete reduction of residual iodine to iodide. This critical step prevents unwanted electrophilic halogenation of the electron-rich dimethyl-aromatic ring during product isolation.

Fig 2. Synthetic workflow for the oxidative condensation of 6,8-Dimethyl-HPQ.

Materials and Reagents

| Reagent / Material | Role in Synthesis | Equivalents | Amount (for 10 mmol scale) |

| 2-Amino-3,5-dimethylbenzamide | Primary Precursor | 1.0 eq | 1.64 g |

| Salicylaldehyde | Coupling Partner | 1.1 eq | 1.34 g (1.15 mL) |

| Iodine ( I2 ) | Lewis Acid Catalyst | 0.2 eq | 0.50 g |

| DMSO (Anhydrous) | Solvent & Oxidant | - | 15.0 mL |

| Sodium Thiosulfate ( Na2S2O3 ) | Quenching Agent | Excess | 10% w/v aqueous solution |

| Ethanol / DMF | Recrystallization | - | As needed |

Step-by-Step Synthesis Protocol

Phase 1: Condensation and Cyclization

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 2-Amino-3,5-dimethylbenzamide (1.64 g, 10 mmol) and Salicylaldehyde (1.34 g, 11 mmol) to the flask.

-

Suspend the reactants in 15.0 mL of anhydrous DMSO. Stir at room temperature for 5 minutes to ensure homogenous dispersion.

-

Carefully add Iodine (0.50 g, 2 mmol) to the stirring mixture. The solution will immediately turn dark brown.

-

Submerge the flask in a pre-heated oil bath at 120 °C . Maintain vigorous stirring under an open-air atmosphere for 12 hours . Note: The open-air environment assists the DMSO in the oxidative dehydrogenation cycle.

Phase 2: Quenching and Isolation 6. Remove the flask from the oil bath and allow it to cool to ambient temperature (~25 °C). 7. Slowly pour the crude reaction mixture into a beaker containing 100 mL of ice-cold 10% w/v aqueous Sodium Thiosulfate solution under rapid stirring. 8. Validation Check: Observe the color change. The dark brown color must dissipate, leaving a pale yellow/white precipitate. If brown color persists, add additional Na2S2O3 dropwise until neutralized. 9. Stir the suspension for an additional 30 minutes to ensure complete precipitation of the crude dye. 10. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold distilled water (3 × 20 mL) and cold ethanol (1 × 10 mL) to remove trace DMSO and unreacted aldehyde.

Phase 3: Purification 11. Transfer the crude solid to an Erlenmeyer flask. 12. Recrystallize from a boiling mixture of Ethanol/DMF (approx. 4:1 v/v). 13. Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour to maximize crystal yield. 14. Filter the purified 2-(2-hydroxyphenyl)-6,8-dimethylquinazolin-4(3H)-one (6,8-Dimethyl-HPQ) crystals and dry under high vacuum at 60 °C overnight.

Photophysical Characterization

To validate the successful synthesis of the ESIPT fluorophore, quantitative photophysical analysis should be performed. The 6,8-Dimethyl-HPQ dye exhibits extreme solvatochromism based on hydrogen-bonding dynamics.

In non-polar solvents (e.g., Toluene), the intramolecular hydrogen bond remains strictly intact, facilitating near 100% ESIPT efficiency. In polar protic solvents (e.g., Ethanol), solvent molecules competitively hydrogen-bond with the dye, disrupting the ESIPT pathway and resulting in dual-emission or quenched states[1].

Table 1: Photophysical Properties of Synthesized 6,8-Dimethyl-HPQ

| Photophysical Parameter | In Toluene (Non-Polar) | In Ethanol (Polar Protic) |

| Absorption Maximum ( λabs ) | 342 nm | 338 nm |

| Emission Maximum ( λem ) | 525 nm (Pure Keto emission) | 410 nm (Enol) / 515 nm (Keto) |

| Stokes Shift | ~183 nm | ~72 nm / ~177 nm |

| Quantum Yield ( ΦF ) | 0.38 | < 0.05 |

| Excited State Lifetime ( τ ) | 2.1 ns | 0.4 ns |

References

-

2-(2′-Hydroxyphenyl)-4(3H)-quinazolinone derivatives based fluorescent probes for mercury(II) via an intramolecular proton transfer mechanism. Toxicological & Environmental Chemistry. URL: [Link]

-

Recent Advances in Quinazolinones as an Emerging Molecular Platform for Luminescent Materials and Bioimaging. ResearchGate. URL: [Link]

-

Fluorescent Biaryl Uracils with C5-Dihydro- and Quinazolinone Heterocyclic Appendages in PNA. PubMed. URL: [Link]

-

An efficient and green synthesis of 2‐phenylquinazolin‐4(3H)‐ones using Brønsted acidic ionic liquid grafted onto silica. ResearchGate. URL: [Link]

-

Combining enzyme and photoredox catalysis for the synthesis of quinazolines. ResearchGate. URL: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 6,8-Dimethylquinazolin-4(3H)-ones from 2-Amino-3,5-dimethylbenzamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary and Strategic Rationale

The synthesis of functionalized quinazolin-4(3H)-ones is a cornerstone of modern medicinal chemistry due to the scaffold's privileged status in drug discovery (exhibiting anticancer, anticonvulsant, and antimicrobial properties). 2-Amino-3,5-dimethylbenzamide (CAS 56934-54-4) is a highly valuable, yet synthetically challenging, building block for accessing 6,8-dimethylated quinazolinone derivatives.

The primary challenge in utilizing 2-amino-3,5-dimethylbenzamide lies in the steric hindrance imposed by the 3-methyl group, which sits directly ortho to the nucleophilic primary amine. Under conventional conductive heating, the activation energy required for the initial nucleophilic attack on an electrophile (such as an aldehyde or orthoester) is prohibitively high. This results in prolonged reaction times (often 12–24 hours), incomplete conversions, and the formation of dark, tarry degradation products[1].

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to directly excite polar intermediates. This localized superheating bypasses macroscopic thermal conductivity limits, overcoming the steric barrier of the 3-methyl group and driving the cyclodehydration step to completion in minutes rather than hours[2].

Mechanistic Causality: Why Microwave Irradiation?

To understand the necessity of microwave irradiation, we must analyze the reaction mechanism. The transformation of 2-amino-3,5-dimethylbenzamide into a quinazolinone involves two critical stages:

-

Nucleophilic Attack & Condensation: The primary amine attacks the electrophilic carbon, forming a polar Schiff base (imine) or diamide intermediate.

-

Cyclodehydration: The amide nitrogen attacks the newly formed imine carbon, followed by the elimination of water to yield the aromatic heterocycle.

Microwave energy specifically couples with molecules possessing high dipole moments. The zwitterionic transition states and the polar Schiff base intermediate formed in Step 1 absorb microwave energy highly efficiently. This targeted energy transfer accelerates the intramolecular cyclization (Step 2) before intermolecular side-reactions (like polymerization or oxidation) can occur[3]. Furthermore, utilizing green, bio-sourced solvents like pinane or operating under solvent-free conditions maximizes the localized thermal spikes, leading to exceptional atom economy and yield[4].

Reaction pathway for the microwave-assisted synthesis of 6,8-dimethylquinazolin-4(3H)-ones.

Quantitative Data: Conventional vs. Microwave Heating

The table below summarizes the empirical advantages of utilizing microwave irradiation over conventional oil-bath heating for the cyclocondensation of 2-amino-3,5-dimethylbenzamide with benzaldehyde derivatives.

| Heating Method | Catalyst / Solvent | Temperature | Reaction Time | Isolated Yield | Purity (LC-MS) |

| Conventional (Oil Bath) | CuI (20 mol%) / Toluene | 115 °C (Reflux) | 16.0 Hours | 55% | ~80% (Tarry impurities) |

| Conventional (Oil Bath) | None / Pinane | 130 °C | 12.0 Hours | 62% | 85% |

| Microwave (300 W) | CuI (20 mol%) / Solvent-Free | 130 °C | 20.0 Minutes | 92% | >98% |

| Microwave (300 W) | None / Pinane (Bio-sourced) | 130 °C | 15.0 Minutes | 88% | >95% |

Data synthesized from comparative studies on quinazolinone synthesis highlighting the efficiency of MW irradiation and solvent-free/pinane conditions[3][4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . In drug development, assuming a reaction has gone to completion based purely on time is a critical error. These protocols embed in-process analytical checks that guarantee the chemical state before proceeding to the next step.

Protocol A: Solvent-Free Copper-Catalyzed Microwave Synthesis

Best for generating highly pure libraries of 2-aryl-6,8-dimethylquinazolin-4(3H)-ones.

Reagents:

-

2-Amino-3,5-dimethylbenzamide (1.0 mmol, 164.2 mg)

-

Substituted Benzaldehyde or Benzyl Alcohol (1.2 mmol)

-

Copper(I) Iodide (CuI) (0.2 mmol, 20 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.5 mmol)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe quartz or heavy-walled borosilicate vial equipped with a magnetic stir bar, combine 2-amino-3,5-dimethylbenzamide, the electrophile, CuI, and Cs₂CO₃.

-

Homogenization: Grind the solid mixture briefly with a glass rod to ensure uniform physical contact. Causality: In solvent-free MW synthesis, intimate physical contact is required to initiate the localized melt-phase where dielectric heating occurs.

-

Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated scientific microwave reactor (e.g., Anton Paar or CEM) at 130 °C for 20 minutes. Set the maximum power to 300 W with dynamic modulation to maintain the temperature.

-

Self-Validating In-Process Control (IPC):

-

Extract a 1 mg aliquot and dissolve in 1 mL of ethyl acetate.

-

Spot on a Silica Gel 60 F254 TLC plate alongside a standard of 2-amino-3,5-dimethylbenzamide. Elute with 7:3 Hexanes:Ethyl Acetate.

-

Validation Check: The precursor exhibits strong UV fluorescence and stains dark purple with Ninhydrin (due to the primary amine). The reaction is validated as complete only when the Ninhydrin-positive spot completely disappears, replaced by a higher-Rf, Ninhydrin-negative UV spot (the fully cyclized quinazolinone).

-

-

Workup: Cool the vial to room temperature. Add 10 mL of cold distilled water to the crude mixture and stir vigorously for 5 minutes. The product will precipitate.

-

Isolation: Filter the precipitate under a vacuum, wash with cold water (2 × 5 mL) to remove cesium salts, and recrystallize from hot ethanol to yield the pure 6,8-dimethylquinazolin-4(3H)-one.

Protocol B: Sustainable Synthesis using Pinane

Best for scale-up and avoiding transition metal catalysts.

Reagents:

-

2-Amino-3,5-dimethylbenzamide (5.0 mmol, 821 mg)

-

Succinic Anhydride or Orthoester (5.5 mmol)

-

Pinane (Bio-sourced solvent) (5.0 mL)

Step-by-Step Methodology:

-

Preparation: Add the benzamide precursor and the electrophile to a 35 mL microwave vial containing 5.0 mL of pinane.

-

Irradiation: Seal and irradiate at 130 °C for 15 minutes. Causality: Pinane is a non-polar, renewable solvent that does not strongly absorb microwave energy. Therefore, the microwave energy selectively heats the polar reactants and intermediates, creating a massive thermal gradient that forces the cyclization step[4].

-

Isolation & Solvent Recovery: Upon cooling, dilute the mixture with 10 mL of petroleum ether. The synthesized quinazolinone is insoluble in this mixture and will crash out as a crystalline solid.

-

Filtration: Filter the solid. The filtrate (pinane + petroleum ether) can be concentrated under a vacuum to recover the pinane quantitatively for the next reaction cycle, ensuring a near-zero E-factor for the solvent.

Experimental Workflow Diagram

Self-validating experimental workflow for microwave-assisted quinazolinone synthesis.

References

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Frontiers in Chemistry URL:[Link][2]

-

Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions RSC Advances (via PMC) URL:[Link][3]

-

Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane RSC Advances (via PMC) URL:[Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 3. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Advanced Reagents for Amide Bond Formation with 2-Amino-3,5-dimethylbenzamide

Abstract

The formation of an amide bond is one of the most critical and frequently performed transformations in organic and medicinal chemistry.[1][2] However, substrates presenting significant steric hindrance or electronic deactivation, such as 2-Amino-3,5-dimethylbenzamide, pose considerable synthetic challenges. The presence of two ortho-methyl groups on the aniline ring dramatically reduces its nucleophilicity and sterically shields the amino group, often leading to low yields or complete reaction failure with standard coupling protocols. This guide provides an in-depth analysis of robust and efficient reagents for the successful acylation of 2-Amino-3,5-dimethylbenzamide, detailing the mechanistic rationale behind reagent selection and providing field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

The Challenge: Acylating a Sterically Hindered Aniline

Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures (>200 °C) to overcome the formation of a non-reactive ammonium carboxylate salt, conditions that are incompatible with most functionalized molecules.[1] Consequently, the reaction is almost universally mediated by "coupling reagents" that activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[3]

The primary challenge with a substrate like 2-Amino-3,5-dimethylbenzamide lies in the slow rate of nucleophilic attack by the sterically encumbered amine onto the activated carboxylate intermediate. This sluggish reaction kinetics can allow side reactions to dominate, such as:

-

Decomposition of the activated intermediate.

-

Epimerization of chiral carboxylic acids.

-

Formation of N-acylurea byproducts with carbodiimide reagents.[4]

-

Guanidinylation of the amine with certain uronium/aminium reagents.[5]

Therefore, successful coupling requires a strategy that either generates a highly reactive activated intermediate to accelerate the desired reaction or employs conditions that enhance the stability of the intermediate, allowing the slow-reacting amine sufficient time to engage.

General Workflow for Amide Coupling

The fundamental process for amide coupling, regardless of the specific reagent, follows a two-stage logical flow within a single pot: activation of the carboxylic acid followed by nucleophilic attack from the amine.

Caption: General workflow for reagent-mediated amide bond formation.

Classes of Coupling Reagents & Mechanistic Insights

The choice of coupling reagent is paramount for difficult substrates. We will explore three primary classes known for their efficacy.

Carbodiimides

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide), are widely used due to their accessibility and effectiveness.[6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8]

For hindered amines, the direct attack on the O-acylisourea can be slow, leading to the formation of a stable N-acylurea byproduct. To mitigate this, additives like HOBt (1-Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) are almost mandatory. These additives act as nucleophilic catalysts, trapping the O-acylisourea to form an active ester intermediate which is more stable and less prone to side reactions, allowing the hindered amine time to react.[9][10]

Caption: Mechanism of carbodiimide coupling with an additive (HOBt/NHS).

Uronium/Aminium Salts

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling reagents available.[9][11] HATU is particularly effective for hindered couplings because it is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole), which forms a more reactive active ester than HOBt due to anchimeric assistance from the pyridine nitrogen.

These reagents react with the carboxylate (formed by a base like DIPEA) to generate the highly reactive HOAt/HOBt active ester in situ, which then rapidly reacts with the amine. Their high reactivity can often overcome the steric barrier of substrates like 2-Amino-3,5-dimethylbenzamide.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Phosphonium Salts

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) function similarly to uronium salts, activating the carboxylic acid to form an active ester.[12][13] They are known for their high efficiency and are particularly useful in cases where uronium salts might cause side reactions.[10] PyBOP is often favored as it is generally considered more reactive than BOP.[14] These reagents are excellent for difficult couplings and can be a reliable alternative to HATU.[15]

Comparative Data of Recommended Reagents

The selection of a reagent system involves a trade-off between reactivity, cost, and side-product profiles. For 2-Amino-3,5-dimethylbenzamide, higher reactivity is generally preferred.

| Reagent System | Additive | Typical Base | Key Advantages | Potential Drawbacks |

| EDC | HOBt or HOAt | DIPEA, NMM | Water-soluble byproducts, cost-effective.[8] | Can be sluggish for hindered amines; risk of N-acylurea formation.[4] |

| HATU | None (HOAt is part of the structure) | DIPEA, 2,4,6-Collidine | Extremely high reactivity, low racemization, very effective for hindered substrates.[9] | Higher cost, potential for guanidinylation of the primary amine if excess reagent is used.[5] |

| PyBOP | None (HOBt is part of the structure) | DIPEA, NMM | High reactivity, less prone to guanidinylation than uronium salts, good solubility.[14] | Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative. Solutions have moderate stability. |

| Acyl Fluoride | (e.g., PyFluor, TFFH) | Pyridine, DIPEA | Generates highly reactive acyl fluoride intermediate, excellent for extremely difficult couplings where other methods fail.[16][17] | Reagents can be moisture-sensitive; may require elevated temperatures. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling (Recommended First Choice)

This protocol is highly effective for sterically hindered amines due to the high reactivity of the HOAt ester intermediate.

Materials:

-

Carboxylic Acid (1.0 eq)

-

2-Amino-3,5-dimethylbenzamide (1.0-1.2 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Activation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (to make a ~0.1 M solution).

-

Stir the mixture to dissolve the solids. Add DIPEA (2.0-2.5 eq) dropwise to the solution.

-

Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

-

Amine Coupling: In a separate flask, dissolve 2-Amino-3,5-dimethylbenzamide (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the amine solution to the pre-activated mixture from step 3.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. For very challenging substrates, gentle heating to 40-50 °C may be beneficial.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: EDC/HOAt-Mediated Coupling (Cost-Effective Alternative)

This protocol uses a more common carbodiimide but enhances its power with HOAt, which is superior to HOBt for challenging couplings.

Materials:

-

Carboxylic Acid (1.0 eq)

-

2-Amino-3,5-dimethylbenzamide (1.2 eq)

-

EDC·HCl (1.2 eq)

-

HOAt (1.2 eq)

-

DIPEA or N-methylmorpholine (NMM) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

Activation & Coupling (One-Pot): To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 2-Amino-3,5-dimethylbenzamide (1.2 eq), HOAt (1.2 eq), and anhydrous DCM (to make a ~0.1 M solution).

-